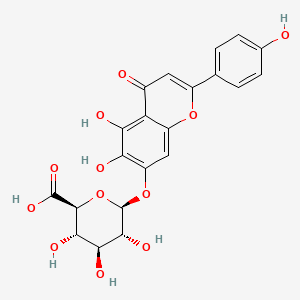

Scutellarin

描述

This compound has been reported in Perilla frutescens, Scutellaria indica, and other organisms with data available.

see scutellarein for aglycone

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSISFGPUUYILV-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336184 | |

| Record name | Scutellarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27740-01-8, 116122-36-2 | |

| Record name | Scutellarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27740-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutellarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Breviscapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116122362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scutellarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCUTELLARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGP0ML9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Scutellarin: A Technical Guide to its Biological Origins and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin, a flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth exploration of the primary biological sources of this compound and a comprehensive overview of the methodologies employed for its extraction and purification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Biological Sources of this compound

This compound is predominantly found in plant species belonging to the genera Erigeron and Scutellaria.

Primary Plant Sources:

-

Erigeron breviscapus (Vant.) Hand.-Mazz.: This perennial herbaceous plant, primarily distributed in the Yunnan province of China, stands as the most significant commercial source of this compound.[1] An extract of this plant, known as Breviscapine, has a high concentration of this compound and is used in traditional Chinese medicine.[2]

-

Scutellaria barbata D.Don: Commonly known as barbed skullcap, this species, native to Asia, is another notable source of this compound.[3]

-

Scutellaria lateriflora L.: Known as the North American skullcap, this plant also contains this compound.[3]

It is important to note that while many species of Scutellaria exist, not all are rich in this compound. For instance, Scutellaria baicalensis (Chinese skullcap), a widely studied medicinal plant, contains only trace amounts of this compound.[3]

Geographical Distribution:

The genus Scutellaria has a wide, subcosmopolitan distribution, with species found across temperate regions of the world. In contrast, Erigeron breviscapus has a more localized distribution, primarily in Southwestern China.

Extraction of this compound

The extraction of this compound from its plant sources is a critical step in its isolation and purification for research and pharmaceutical applications. Various methods have been developed and optimized to maximize yield and purity. Below is a summary of the most common extraction techniques with their respective parameters and yields.

Quantitative Data on this compound Extraction:

| Plant Source | Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio (w/v) | This compound Yield (%) | Reference |

| Erigeron breviscapus | Microwave-Assisted Extraction (MAE) | Not Specified | 80 | 40 min | 1:10 | 1.02 | [4] |

| Scutellaria barbata | Microwave-Assisted Extraction (MAE) | Hexane/Ethyl acetate/Methanol/Acetic acid/Water (1:5:1.5:1:4) | Optimized | Optimized | Optimized | 2.25 (mg from 1g sample) | [5] |

| Erigeron breviscapus | Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvent (DES) | Choline chloride and acetamide (1:4 mol/mol) with 30% water | Optimized | Optimized | Optimized | High | [6] |

| Scutellaria baicalensis | Heat Reflux Extraction | 70% Ethanol | Not Specified | Not Specified | Not Specified | Lower than MAE and UAE | [7] |

| Scutellaria lateriflora | Accelerated Solvent Extraction (ASE) | Water | 85 | Not Specified | Not Specified | Good for glycosides | [8] |

| Scutellaria lateriflora | Supercritical Fluid Extraction (SFE) | CO2 with 10% EtOH | Optimized | Not Specified | Not Specified | Higher for aglycones | [8] |

Experimental Protocols for this compound Extraction

This section provides detailed methodologies for key extraction techniques cited in the literature.

Microwave-Assisted Extraction (MAE) of this compound from Erigeron breviscapus

Objective: To efficiently extract this compound from Erigeron breviscapus using microwave energy.

Materials and Equipment:

-

Dried and powdered Erigeron breviscapus plant material

-

Microwave extraction system

-

Extraction solvent (e.g., 70% ethanol)

-

Filter paper

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

-

Weigh a precise amount of powdered Erigeron breviscapus and place it into the microwave extraction vessel.

-

Add the extraction solvent at the specified solid-to-liquid ratio (e.g., 1:10 w/v).

-

Set the microwave extraction parameters: temperature (e.g., 80°C) and time (e.g., 40 minutes).

-

Initiate the extraction process.

-

After extraction, allow the mixture to cool and then filter to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Redissolve the dried extract in a suitable solvent for HPLC analysis to determine the this compound yield.

Ultrasound-Assisted Extraction (UAE) of this compound from Erigeron breviscapus using Deep Eutectic Solvents (DES)

Objective: To employ a green and efficient ultrasound-assisted method with a deep eutectic solvent for this compound extraction.

Materials and Equipment:

-

Dried and powdered Erigeron breviscapus plant material

-

Ultrasonic bath or probe sonicator

-

Deep Eutectic Solvent (e.g., Choline chloride and acetamide, 1:4 molar ratio, with 30% water)

-

Centrifuge

-

HPLC system for quantification

Procedure:

-

Prepare the Deep Eutectic Solvent by mixing the components at the specified molar ratio and adding water.

-

Mix the powdered plant material with the DES at a defined solid-to-liquid ratio.

-

Place the mixture in an ultrasonic bath or use a probe sonicator.

-

Apply ultrasonic waves at a specific frequency and power for a set duration.

-

After sonication, centrifuge the mixture to separate the supernatant containing the extracted this compound.

-

Analyze the supernatant directly or after appropriate dilution using HPLC to quantify the this compound content.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. This compound has been shown to activate this pathway in various cell types, leading to neuroprotective and anti-apoptotic effects.[9][10][11]

Caption: this compound's activation of the PI3K/Akt pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli and regulates processes such as inflammation, cell proliferation, and differentiation. This compound has been demonstrated to modulate the MAPK pathway, contributing to its anti-inflammatory and anti-cancer effects.[1][12][13]

Caption: this compound's modulation of the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses. Dysregulation of this pathway is implicated in numerous diseases. This compound has been shown to inhibit the NF-κB pathway, thereby exerting potent anti-inflammatory effects.[11][14][15]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide has provided a comprehensive overview of the biological sources and extraction methodologies for this compound, a flavonoid with significant therapeutic potential. The detailed information on extraction protocols and the elucidation of its interactions with key signaling pathways offer a solid foundation for researchers and drug development professionals. Further optimization of extraction techniques to enhance yield and purity, coupled with continued investigation into its molecular mechanisms of action, will be pivotal in harnessing the full therapeutic potential of this compound.

References

- 1. This compound Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]

- 3. The Influence of Microwave-Assisted Extraction on the Phenolic Compound Profile and Biological Activities of Extracts from Selected Scutellaria Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-assisted extraction of this compound from Erigeron breviscapus Hand-Mazz and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-assisted extraction coupled with countercurrent chromatography for the rapid preparation of flavonoids from Scutellaria barbata D. Don - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ultrasonic extraction and purification of this compound from Erigerontis Herba using deep eutectic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical and pharmacological evaluations on the extract of Scutellaria baicalensis Georgi (Huang-Qin) prepared by various extraction methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the chemical composition of extracts from Scutellaria lateriflora using accelerated solvent extraction and supercritical fluid extraction versus standard hot water or 70% ethanol extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound suppresses cartilage destruction in osteoarthritis mouse model by inhibiting the NF-κB and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound ameliorates cartilage degeneration in osteoarthritis by inhibiting the Wnt/β-catenin and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits RANKL-mediated osteoclastogenesis and titanium particle-induced osteolysis via suppression of NF-κB and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Scutellarin Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin, a flavonoid glucuronide derived from the medicinal herb Erigeron breviscapus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] These therapeutic properties are largely attributed to its ability to modulate key intracellular signaling pathways. This technical guide provides an in-depth overview of the core signaling pathways inhibited by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by intervening in several critical signaling cascades. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the Nuclear Factor-kappa B (NF-κB) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[1][4][5][6]

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[7] Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. This compound has been shown to inhibit this pathway, contributing to its anti-cancer and neuroprotective effects.[7][8]

Mechanism of Inhibition:

This compound has been observed to decrease the phosphorylation of both PI3K and Akt, thereby inhibiting their activity.[2][9] In some cellular contexts, this inhibition is associated with the upregulation of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway.[10] The downstream effects of this compound-mediated PI3K/Akt inhibition include the modulation of apoptotic proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2]

Quantitative Data on PI3K/Akt Pathway Inhibition:

| Target Protein | Cell Line/Model | Treatment | Observed Effect | Citation |

| p-PI3K | PC12 cells (Oxygen-Glucose Deprivation model) | This compound | Enhanced expression (neuroprotective effect) | [2][9] |

| p-Akt | PC12 cells (Oxygen-Glucose Deprivation model) | This compound | Enhanced expression (neuroprotective effect) | [2][9] |

| PI3K, p-PI3K, Akt, p-Akt | U251 glioma cells | This compound | Significant downregulation | [11] |

| PTEN | HT-29 colon cancer cells | Scutellarein (aglycone of this compound) | Upregulation of protein expression | [10] |

| PI3K, Akt, p-Akt | HT-29 colon cancer cells | Scutellarein | Downregulation of protein expression | [10] |

Diagram of this compound's Inhibition of the PI3K/Akt Pathway:

MAPK Signaling Pathway Inhibition

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is central to the regulation of inflammatory responses, cell proliferation, and apoptosis.[12] this compound has been demonstrated to modulate the MAPK pathway, which is a key mechanism of its anti-inflammatory and anti-cancer activities.[4][5]

Mechanism of Inhibition:

This compound has been shown to inhibit the phosphorylation of key MAPK proteins, including p38 and JNK, in various cell models.[3][13] However, in some contexts, it has been observed to increase the phosphorylation of ERK1/2, suggesting a complex and context-dependent regulatory role.[14] By inhibiting the p38 and JNK pathways, this compound can suppress the production of pro-inflammatory mediators.[13]

Quantitative Data on MAPK Pathway Inhibition:

| Target Protein | Cell Line/Model | Treatment | Observed Effect | Citation |

| p-p38 | LPS-induced BV-2 microglial cells | This compound | Inhibition of phosphorylation | [3][13] |

| p-JNK | LPS-induced BV-2 microglial cells | This compound | Inhibition of phosphorylation | [3][13] |

| p-ERK1/2 | LPS-induced BV-2 microglial cells | This compound | No effect on phosphorylation | [3] |

| p-ERK1/2 | MCAO rat model | This compound | Upregulation of protein expression | [14] |

| p-p65, p-IκBα | LPS-induced RAW264.7 cells | Scutellarein (aglycone of this compound) | Dose-dependent reduction | [15] |

| p-JNK, p-ERK | LPS-induced RAW264.7 cells | Scutellarein | Dose-dependent reduction | [15] |

Diagram of this compound's Inhibition of the MAPK Pathway:

References

- 1. NF-κB translocation immunofluorescence assay [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scutellarein inhibits cancer cell metastasis in vitro and attenuates the development of fibrosarcoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound exerts protective effects against atherosclerosis in rats by regulating the Hippo-FOXO3A and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Downregulation of aquaporins and PI3K/AKT and upregulation of PTEN expression induced by the flavone scutellarein in human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combined this compound and C18H17NO6 Imperils the Survival of Glioma: Partly Associated With the Repression of PSEN1/PI3K-AKT Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. This compound suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the In Vitro Anti-Inflammatory Effects of Scutellarin

For Researchers, Scientists, and Drug Development Professionals

Scutellarin, a flavonoid glucuronide derived from medicinal herbs such as Erigeron breviscapus and Scutellaria barbata, has garnered significant attention for its potent pharmacological activities, particularly its anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this compound, focusing on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory cascade. In vitro studies have consistently shown its ability to suppress the production of pro-inflammatory mediators in various cell types, most notably in lipopolysaccharide (LPS)-stimulated macrophages and microglia.[4][5][6]

The principal mechanisms include the inhibition of:

-

Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of inflammation. This compound prevents the activation of NF-κB by inhibiting the degradation of its inhibitor, IκBα, and the subsequent nuclear translocation of the p65 subunit.[4][7][8]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key in transducing inflammatory signals. This compound has been shown to suppress the phosphorylation of p38 and JNK, which are critical for the expression of inflammatory genes.[4][5][9]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival and inflammation. This compound can inhibit this pathway, contributing to its anti-inflammatory and anti-apoptotic effects in microglia.[5][10][11]

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: this compound has been observed to modulate the JAK/STAT pathway, which is involved in cytokine signaling and inflammatory responses.[12][13]

-

NLRP3 Inflammasome: this compound can inhibit the activation of the Nod-like receptor pyrin-containing pyrin domain 3 (NLRP3) inflammasome, leading to reduced production of the potent pro-inflammatory cytokine IL-1β.[14][15]

Additionally, this compound demonstrates antioxidant properties by activating the Nrf2/ARE signaling pathway, which helps mitigate oxidative stress that often exacerbates inflammatory responses.[5][6]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of this compound on key inflammatory markers from various in vitro studies.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production

| Cell Line | Inducer (Concentration) | This compound Conc. | Target Cytokine | Result | Reference |

| BV-2 Microglia | LPS (1 µg/ml) | 10, 20, 40 µg/ml | TNF-α | Dose-dependent inhibition of protein and mRNA expression. | [4][16] |

| BV-2 Microglia | LPS (1 µg/ml) | 10, 20, 40 µg/ml | IL-1β | Dose-dependent inhibition of protein and mRNA expression. | [4][16] |

| BV-2 Microglia | LPS (1 µg/ml) | 10, 20, 40 µg/ml | IL-6 | Dose-dependent inhibition of protein and mRNA expression. | [4][16] |

| Primary Astrocytes | LPS | Not specified | TNF-α, IL-1β, IL-6 | Inhibition of elevated cytokine levels. | [17] |

| Human LO2 Cells | Alcohol (400 mM) | 5 µM | TNF-α, IL-1β, IL-6 | Reduction in expression. | [18] |

Table 2: Effect of this compound on Inflammatory Enzymes and Mediators

| Cell Line | Inducer (Concentration) | This compound Conc. | Target Molecule | Result | Reference |

| BV-2 Microglia | LPS (1 µg/ml) | 10, 20, 40 µg/ml | iNOS | Dose-dependent inhibition of protein and mRNA expression. | [4][16][19] |

| BV-2 Microglia | LPS (1 µg/ml) | 10, 20, 40 µg/ml | NO (Nitric Oxide) | Dose-dependent inhibition of NO production. | [4][16] |

| RAW264.7 Cells | LPS | Not specified | iNOS | Decreased expression. | [20] |

| Chondrocytes | IL-1β | Not specified | MMP-1, MMP-13 | Downregulation of mRNA and protein expression. | [1] |

Key Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound modulates MAPK signaling pathways.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Murine microglial cells (BV-2) or macrophage cells (RAW264.7) are commonly used.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 40 µg/ml) for a specified period (e.g., 1-2 hours).[16]

-

Inflammatory Stimulus: Inflammation is induced by adding an inflammatory agent, typically Lipopolysaccharide (LPS) (e.g., 1 µg/ml), for a designated time (e.g., 12-24 hours).[16]

Measurement of Pro-Inflammatory Mediators

-

Nitric Oxide (NO) Assay (Griess Reagent System):

-

Collect cell culture supernatants after treatment.

-

Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader. The NO concentration is determined against a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect cell culture supernatants.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).

-

Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding samples, adding a detection antibody, adding a substrate, and measuring the colorimetric change.

-

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-p-p38, anti-p-JNK, anti-p-p65, anti-IκBα) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion

This compound demonstrates significant and multifaceted anti-inflammatory effects in a variety of in vitro models. Its ability to potently inhibit the NF-κB and MAPK signaling pathways, thereby reducing the expression and release of key pro-inflammatory mediators like TNF-α, IL-1β, IL-6, and iNOS, positions it as a promising candidate for the development of novel anti-inflammatory therapeutics.[5][21] The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural compound in treating inflammation-related diseases.[2][5]

References

- 1. This compound ameliorates cartilage degeneration in osteoarthritis by inhibiting the Wnt/β-catenin and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current advances on the therapeutic potential of this compound: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review [frontiersin.org]

- 7. Scutellarein suppresses Aβ-induced memory impairment via inhibition of the NF-κB pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scutellarein alleviates osteoarthritis progression through the PI3K/Akt/NF-kappaB signaling pathway: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of this compound on BV-2 microglial-mediated apoptosis in PC12 cells via JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound alleviates depression-like behaviors induced by LPS in mice partially through inhibition of astrocyte-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Scutellarein attenuates alcohol-induced hepatocyte injury by modulating NF-κB and NRF2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Attenuates Microglia Activation in LPS-Induced BV-2 Microglia via miRNA-7036a/MAPT/PRKCG/ERK Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Scutellarin: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract: Scutellarin, a flavonoid derived from plants such as Erigeron breviscapus, has demonstrated significant pharmacological activities, particularly its potent antioxidant and anti-inflammatory effects[1][2]. Its capacity to counteract oxidative stress is a key mechanism underlying its therapeutic potential in a range of chronic diseases, including cardiovascular and neurodegenerative disorders[1][2]. This document provides a comprehensive technical overview of this compound's antioxidant properties, detailing its direct free radical scavenging capabilities, its influence on endogenous antioxidant systems, and the molecular signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support further research and development.

Direct Free Radical Scavenging Activity

This compound's chemical structure, featuring phenolic hydroxyl groups, enables it to directly donate hydrogen atoms to neutralize a variety of free radicals[3]. This activity has been quantified using several standard in vitro assays. The 50% inhibitory concentration (IC50) values from key assays are summarized below, providing a quantitative measure of its scavenging potency. Lower IC50 values indicate stronger antioxidant activity.

Quantitative Data: Free Radical Scavenging

| Assay | Compound | IC50 | Reference |

| DPPH (1,1-diphenyl-2-picrylhydrazyl) | This compound | 17.88 µM | [4] |

| DPPH (1,1-diphenyl-2-picrylhydrazyl) | Scutellarein (aglycone) | 16.05 µM | [4] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | This compound | 11.07 µmol/L | [5][6] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Scutellarein (aglycone) | 4.41 µmol/L | [5][6] |

| •OH (Hydroxyl Radical) | This compound | 1.89 mmol/L | [5][6] |

| •OH (Hydroxyl Radical) | Scutellarein (aglycone) | 0.98 mmol/L | [5][6] |

Note: Scutellarein, the aglycone metabolite of this compound, generally exhibits stronger direct scavenging activity[5][6][7].

Modulation of Cellular Antioxidant Defense Systems

Beyond direct scavenging, this compound enhances the body's intrinsic antioxidant defenses by modulating the expression and activity of key antioxidant enzymes and reducing markers of oxidative damage.

Effects on Antioxidant Enzymes and Oxidative Stress Markers

This compound has been shown to upregulate the activity of critical antioxidant enzymes while simultaneously reducing the levels of reactive oxygen species (ROS) and byproducts of lipid peroxidation, such as malondialdehyde (MDA).

| Parameter | Model System | Effect of this compound | Reference(s) |

| Reactive Oxygen Species (ROS) | H/R-induced hepatocytes, H2O2-injured HUVECs | Decrease | [8][9][10] |

| Malondialdehyde (MDA) | H/R-induced hepatocytes, Alcoholic liver injury mice | Decrease | [8][10][11] |

| Superoxide Dismutase (SOD) | H/R-induced hepatocytes, Diabetic mice cardiac tissue | Increase in activity/expression | [8][10][11][12] |

| Catalase (CAT) | Alcoholic liver injury mice, Diabetic mice cardiac tissue | Increase in activity | [11][12][13] |

| Glutathione Peroxidase (GPx) | Alcoholic liver injury mice, H2O2-injured HUVECs | Increase in activity | [9][11][12] |

H/R: Hypoxia/Reoxygenation; HUVECs: Human Umbilical Vein Endothelial Cells.

Experimental Workflow for In Vitro Antioxidant Assessment

The following diagram outlines a typical workflow for evaluating the cellular antioxidant effects of this compound in an in vitro model of oxidative stress.

Key Signaling Pathways in this compound's Antioxidant Action

This compound's antioxidant effects are largely mediated through the modulation of complex intracellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is central to this mechanism.

The Keap1-Nrf2/ARE Pathway

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response[14]. Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for degradation. This compound can interfere with the Keap1-Nrf2 interaction, leading to Nrf2 activation[8][15][16]. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[8][11][17].

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial cell survival pathway that is also implicated in the regulation of Nrf2. Studies have shown that this compound can activate this pathway by promoting the phosphorylation of Akt[18][19]. Activated Akt can, in turn, contribute to the activation and nuclear translocation of Nrf2, linking cell survival signaling directly to the antioxidant response[3][18][20].

Regulation of MAPK Signaling

Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are often activated by cellular stressors and can promote inflammation and apoptosis. This compound has been observed to inhibit the activation of these pro-oxidant and pro-inflammatory pathways[11][14]. By suppressing the phosphorylation of p38 MAPK and JNK, this compound helps to mitigate downstream inflammatory responses and cellular damage associated with oxidative stress[1][14].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for common assays used to evaluate the antioxidant properties of this compound.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Principle: The DPPH radical has a deep violet color in solution with a characteristic absorption at ~517 nm. When reduced by an antioxidant, the solution decolorizes. The change in absorbance is proportional to the scavenging activity[21].

-

Reagents:

-

Procedure:

-

In a 96-well plate or cuvette, add a defined volume of this compound solution (e.g., 100 µL) at various concentrations[5][22].

-

Add a larger volume of the DPPH working solution (e.g., 100 µL)[5][22].

-

Mix and incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes)[5][23].

-

Measure the absorbance at 517 nm using a spectrophotometer or plate reader[21].

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [1 - (Abs_sample / Abs_control)] * 100.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

ABTS Radical Cation Decolorization Assay

This assay assesses the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The ABTS•+ radical, which has a blue-green color, is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the radical is neutralized, and the solution loses its color. The decolorization is measured spectrophotometrically at ~734 nm[24].

-

Reagents:

-

ABTS stock solution (e.g., 7 mM).

-

Potassium persulfate solution (e.g., 2.45 mM).

-

Phosphate buffer solution (PBS).

-

This compound stock solution and serial dilutions.

-

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical[5].

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of ~0.70 at 734 nm[5].

-

Add a small volume of this compound solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 195 µL)[24].

-

Incubate for a defined period (e.g., 6 minutes) at room temperature[5].

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging and the IC50 value as described for the DPPH assay.

-

Cellular Oxidative Stress Assay (H2O2-induced model)

This protocol describes a general method to evaluate this compound's ability to protect cells from externally induced oxidative stress.

-

Principle: Cells are pre-treated with this compound and then exposed to an oxidizing agent like hydrogen peroxide (H2O2). The protective effect is quantified by measuring cell viability and markers of oxidative stress[25].

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates) and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100 µM)[3]. Incubate for a specified period (e.g., 2-24 hours).

-

Induction of Oxidative Stress: Remove the this compound-containing medium and expose the cells to medium containing a pre-determined concentration of H2O2 for a set duration (e.g., 3 hours)[22]. Include control groups (untreated cells, cells treated with H2O2 alone).

-

Endpoint Analysis: After incubation, wash the cells and perform assays to measure:

-

Cell Viability: Using the MTT assay.

-

Intracellular ROS: Using a fluorescent probe like DCFH-DA.

-

Lipid Peroxidation: Measuring MDA levels in cell lysates.

-

Antioxidant Enzyme Activity: Measuring SOD, CAT, and GPx activity in cell lysates.

-

-

References

- 1. Frontiers | this compound: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]

- 2. This compound: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current advances on the therapeutic potential of this compound: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Bioactivity Characterization of Scutellarein Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Bio-Activity Evaluation of Scutellarein as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bio-activity evaluation of scutellarein as a potent agent for the therapy of ischemic cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound attenuates hypoxia/reoxygenation injury in hepatocytes by inhibiting apoptosis and oxidative stress through regulating Keap1/Nrf2/ARE signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound protects against vascular endothelial dysfunction and prevents atherosclerosis via antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. This compound prevents acute alcohol-induced liver injury via inhibiting oxidative stress by regulating the Nrf2/HO-1 pathway and inhibiting inflammation by regulating the AKT, p38 MAPK/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ameliorative effect of this compound on acute alcohol brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tmrjournals.com [tmrjournals.com]

- 16. BIOCELL | this compound alleviates complete freund’s adjuvant-induced rheumatoid arthritis in mice by regulating the Keap1/Nrf2/HO-1 pathway [techscience.com]

- 17. Frontiers | Effects of this compound on the mechanism of cardiovascular diseases: a review [frontiersin.org]

- 18. This compound attenuates oxidative stress and neuroinflammation in cerebral ischemia/reperfusion injury through PI3K/Akt-mediated Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Effects of this compound on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. This compound protects PC12 cells from oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Scutellarin in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health challenge. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. Recent research has focused on identifying natural compounds with neuroprotective properties that can mitigate the complex cellular and molecular cascades underlying neurodegeneration. Scutellarin, a flavonoid derived from the traditional Chinese herb Erigeron breviscapus, has emerged as a promising therapeutic candidate.[1][2][3][4][5] This technical guide provides an in-depth overview of the neuroprotective effects of this compound in various preclinical models of neurodegenerative diseases, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

This compound exhibits a multi-faceted neuroprotective profile, primarily attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][6][7][8] It modulates key signaling pathways involved in neuronal survival and death, including the PI3K/AKT, MAPK, and NF-κB pathways.[9] This document will delve into the experimental evidence supporting these claims, presenting data in a structured format to facilitate comparison and analysis. Furthermore, it will provide detailed methodologies for the key experiments cited, offering a valuable resource for researchers seeking to build upon these findings. Visualizations of the implicated signaling pathways and experimental workflows are also provided to enhance understanding of this compound's complex mechanisms of action.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the key quantitative findings from various studies investigating the neuroprotective effects of this compound in different neurodegenerative disease models.

Table 1: Anti-Inflammatory Effects of this compound

| Model System | Treatment | Pro-inflammatory Mediator | Inhibition/Reduction | Reference |

| LPS-stimulated BV-2 microglia | This compound | Nitric Oxide (NO) | Dose-dependent inhibition | [1][4] |

| LPS-stimulated BV-2 microglia | This compound | TNF-α | Significant suppression of mRNA and protein expression | [1][4][10] |

| LPS-stimulated BV-2 microglia | This compound | IL-1β | Significant suppression of mRNA and protein expression | [1][4][10] |

| MCAO rats | This compound | iNOS, TNF-α, IL-1β | Markedly attenuated expression in activated microglia/brain macrophage | [10] |

| Copper-exposed BV2 microglia | This compound | M1 phenotype markers | Shift towards M2 phenotype | [11] |

| APP/PS1 transgenic mice | This compound (9 months) | TNF-α, IL-6 | Decreased levels | [3][12] |

Table 2: Antioxidant Effects of this compound

| Model System | Treatment | Parameter | Effect | Reference |

| OGD/R-induced HT22 cells | This compound | Reactive Oxygen Species (ROS) | Inhibition of generation | [13] |

| OGD/R-induced HT22 cells | This compound | Superoxide Dismutase (SOD) activity | Increased activity | [13] |

| Dementia rat model (Aβ + D-galactose) | This compound | SOD activity in brain tissue | Up-regulation | [14][15] |

| Dementia rat model (Aβ + D-galactose) | This compound | Monoamine Oxidase (MAO) activity in brain tissue | Decreased activity | [14][15] |

| AlCl3 + D-galactose-induced AD mouse model | This compound (4 weeks) | ROS levels in brain lysate | Reduced levels | [6] |

| AlCl3 + D-galactose-induced AD mouse model | This compound (4 weeks) | SOD levels in serum and brain lysate | Enhanced levels | [6] |

| Acute alcohol brain injury in mice | This compound | Malondialdehyde (MDA) content in cerebrum | Significantly lower | [8] |

Table 3: Anti-Apoptotic Effects of this compound

| Model System | Treatment | Parameter | Effect | Reference |

| Ischemic Stroke | This compound | Neuronal apoptosis | Reduction | [9] |

| L-Glu-damaged HT22 cells | This compound | Cell viability | Significantly increased | [2][6] |

| L-Glu-damaged HT22 cells | This compound | Caspase-3 activity | Reduced activity | [2][6] |

| L-Glu-damaged HT22 cells | This compound | Apoptosis | Suppressed | [2][6] |

| MCAO rats | This compound | TUNEL-positive cells in ischemic cortex | Significantly attenuated increase | [16][17][18] |

| MCAO rats | This compound | Bax and cleaved caspase-3 expression | Suppression | [17] |

| MCAO rats | This compound | Bcl-2 expression | Enhanced | [17] |

| MCAO/R rats (12h reperfusion) | This compound (low and high dose) | Dead cells in ischemic region | Reduced by 51.1% and 80.9% respectively | [19] |

| MCAO/R rats | This compound | Infarct volume | Reduced | [20] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the neuroprotective effects of this compound.

Middle Cerebral Artery Occlusion (MCAO) Rat Model of Focal Cerebral Ischemia

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Procedure:

-

Anesthetize the rat (e.g., with chloral hydrate or isoflurane).

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert a nylon monofilament (e.g., 4-0) coated with poly-L-lysine into the ICA via the ECA stump.

-

Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

Suture the incision. Sham-operated animals undergo the same procedure without filament insertion.[13][10][21]

-

-

This compound Administration: this compound is typically administered intraperitoneally or intravenously at various doses and time points relative to the MCAO procedure.[20]

Alzheimer's Disease (AD) Mouse Models

-

Aβ and D-galactose Induced Dementia Model:

-

Aluminum Chloride (AlCl₃) and D-galactose Induced AD Model:

-

APP/PS1 Double-Transgenic Mouse Model:

-

These mice overexpress a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to age-dependent accumulation of Aβ plaques and cognitive deficits.

-

This compound treatment is typically administered over a long period (e.g., 9 months) to assess its effects on disease progression.[3][12]

-

Cell Culture Models of Neuroinflammation and Neurotoxicity

-

LPS-Stimulated Microglia (BV-2 or Primary):

-

Culture BV-2 mouse microglial cells or primary rat microglia in appropriate media (e.g., DMEM with 10% FBS).

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Collect cell supernatants to measure levels of pro-inflammatory mediators (e.g., NO, TNF-α, IL-1β) using Griess reagent and ELISA kits, respectively.[1][4]

-

-

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Neuronal Cells (HT22 or PC12):

-

Culture neuronal cells (e.g., HT22 mouse hippocampal neurons or PC12 cells) in standard conditions.

-

To induce OGD, replace the culture medium with glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂).

-

After a defined period of OGD (e.g., 2-4 hours), return the cells to normal glucose-containing medium and normoxic conditions for reoxygenation.

-

This compound can be applied before, during, or after OGD to assess its protective effects.[13][16][17][18]

-

-

L-glutamic acid (L-Glu)-damaged HT22 cells:

Biochemical and Molecular Assays

-

Western Blotting: Used to quantify the expression levels of specific proteins.

-

Extract total protein from brain tissue or cultured cells.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-ERK1/2, Bax, Bcl-2, cleaved caspase-3, p-PI3K, p-AKT).

-

Incubate with a corresponding secondary antibody.

-

Visualize and quantify the protein bands using an imaging system.[10][16][17][18]

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Used to detect apoptotic cells.

-

Immunohistochemistry/Immunofluorescence: Used to visualize the localization and expression of proteins in tissue sections or cells.

-

Prepare brain sections or cell slides.

-

Incubate with primary antibodies against proteins of interest (e.g., Aβ1-42, p-Tau).

-

Incubate with a fluorescently labeled secondary antibody.

-

Visualize under a fluorescence or confocal microscope.[6]

-

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Inhibition of Microglial Activation and Neuroinflammation

This compound has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system, thereby reducing the production of pro-inflammatory mediators. This is achieved through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][4][10]

Caption: this compound's anti-inflammatory mechanism in microglia.

Promotion of Neuronal Survival via PI3K/Akt Pathway

This compound has been demonstrated to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.[9][13][16][17][18]

Caption: this compound promotes neuronal survival via PI3K/Akt activation.

Attenuation of Oxidative Stress through Nrf2 Signaling

This compound can also mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.

Caption: this compound's antioxidant effect via the Nrf2 pathway.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in a range of neurodegenerative disease models. Its ability to concurrently target multiple pathological processes, including neuroinflammation, oxidative stress, and apoptosis, makes it a particularly attractive candidate for further investigation. The quantitative data and detailed experimental protocols provided herein offer a solid foundation for researchers to design and execute future studies.

While the preclinical findings are promising, several key areas warrant further exploration. The blood-brain barrier permeability of this compound remains a critical factor for its clinical translation, and strategies to enhance its delivery to the central nervous system, such as nanoparticle-based formulations, are being investigated.[23][20] Additionally, most studies have focused on rodent models of acute or chronic neurodegeneration. Future research should aim to validate these findings in higher-order animal models that more closely recapitulate the complexity of human neurodegenerative diseases.

Furthermore, the precise molecular targets of this compound within the intricate signaling networks of the brain are not yet fully elucidated. A deeper understanding of its interactions with specific proteins and receptors will be crucial for optimizing its therapeutic efficacy and minimizing potential off-target effects. Long-term safety and toxicity studies are also essential prerequisites for its advancement into clinical trials.

References

- 1. Neuroprotection of this compound is mediated by inhibition of microglial inflammatory activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological basis for application of this compound in Alzheimer's disease: Antioxidation and antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Mitigates Aβ-Induced Neurotoxicity and Improves Behavior Impairments in AD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Alleviates Behavioral Deficits in a Mouse Model of Multiple Sclerosis, Possibly Through Protecting Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological basis for application of this compound in Alzheimer's disease: Antioxidation and antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ameliorative effect of this compound on acute alcohol brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Attenuates Pro-Inflammatory Foam Cell Formation and Facilitates M2 Polarization in Microglia during Copper Homeostasis Imbalance via the MAPK Signaling Pathway [imrpress.com]

- 12. This compound Mitigates Aβ-Induced Neurotoxicity and Improves Behavior Impairments in AD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound attenuates oxidative stress and neuroinflammation in cerebral ischemia/reperfusion injury through PI3K/Akt-mediated Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Influence of this compound on oxidative stress and neuronal apoptosis of rats with dementia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - ProQuest [proquest.com]

- 17. This compound Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Intravenous Administration of this compound Nanoparticles Augments the Protective Effect against Cerebral Ischemia–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound regulates microglia-mediated TNC1 astrocytic reaction and astrogliosis in cerebral ischemia in the adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Alleviates Ischemic Brain Injury in the Acute Phase by Affecting the Activity of Neurotransmitters in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

initial studies on Scutellarin for cardiovascular disease

An In-depth Technical Guide on the Initial Studies of Scutellarin for Cardiovascular Disease

Introduction

This compound is a flavonoid glucuronide, a natural bioactive compound extracted primarily from the traditional Chinese medicine Erigeron breviscapus.[1][2] For centuries, preparations containing this compound have been utilized in clinical practice for the management of cardiovascular and cerebrovascular diseases, including stroke, myocardial infarction, and diabetic complications.[3][4] Its diverse pharmacological activities, such as anti-inflammatory, antioxidant, vasodilatory, and anti-platelet effects, have positioned it as a compound of significant interest for modern drug development.[3][5] This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, focusing on its mechanisms of action in cardiovascular disease, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its molecular pathways.

A critical challenge in the clinical application of this compound is its poor pharmacokinetic profile. As a Biopharmaceutics Classification System (BCS) Class IV drug, it exhibits both low solubility and low permeability.[6] Studies in animal models have reported extremely low oral bioavailability, approximately 0.4% in Beagle dogs and 10.6% in rats.[6][7] Following oral administration, this compound is largely metabolized into its aglycone, scutellarein, within the gastrointestinal tract.[8][9] It is also subject to rapid metabolism and excretion after intravenous injection, with a short elimination half-life.[7] These pharmacokinetic limitations are a key consideration for its therapeutic development and have spurred research into novel formulations and delivery systems to enhance its bioavailability.[3][7]

Core Mechanisms of Action and Signaling Pathways

Initial studies have elucidated several key mechanisms through which this compound exerts its cardioprotective effects. These actions are mediated by a complex interplay of multiple signaling pathways, leading to the suppression of inflammation, reduction of oxidative stress, protection of the vascular endothelium, inhibition of apoptosis, and attenuation of cardiac fibrosis.

Anti-Inflammatory Effects

Chronic inflammation is a cornerstone of cardiovascular disease pathogenesis, particularly in atherosclerosis and ischemia-reperfusion (I/R) injury. This compound has demonstrated potent anti-inflammatory properties by modulating key inflammatory signaling cascades.

-

TLR4/MyD88/NF-κB Pathway: this compound can suppress the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[10] In a mouse model of type 2 diabetes, this compound treatment decreased the upregulation of TLR4, MyD88, and NF-κB, which in turn reduced the expression of downstream pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[10]

-

NLRP3 Inflammasome: The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune response that can drive cardiac inflammation. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the inflammatory response in cardiomyocytes.[2][10] This inhibition is linked to its effects on the PI3K/AKT/mTOR pathway.[10][11]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to cardiovascular pathologies like atherosclerosis and I/R injury. This compound mitigates oxidative stress primarily through the activation of the Nrf2 pathway.

-

Nrf2/Keap1/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, it is bound by Kelch-like ECH-associated protein 1 (Keap1). This compound promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE).[10] This activation leads to the upregulation of crucial antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1), thereby enhancing the cellular defense against oxidative damage.[2][10]

Vascular Endothelial Protection

Endothelial dysfunction is an early event in the development of atherosclerosis and a key factor in I/R injury. This compound protects endothelial cells through multiple mechanisms.

-

Autophagy-Lysosomal Function: In the context of I/R injury, this compound was found to rescue endothelial function by upregulating the expression of Cathepsin D (CTSD).[12][13] This upregulation restores lysosomal flow and autophagic flux, which are disrupted during I/R, thereby mitigating endothelial cell damage.[12][14]

-

PINK1/Parkin Pathway: this compound can also activate the PTEN-induced kinase 1 (PINK1)/Parkin signaling pathway.[11] This pathway is crucial for mitochondrial quality control (mitophagy), and its activation by this compound helps protect vascular endothelial cells from apoptosis.[11]

-

Vasodilation: this compound promotes vasodilation by increasing the production of nitric oxide (NO) and decreasing levels of the vasoconstrictor endothelin-1 (ET-1), which helps to improve blood flow and microcirculation.[10][12][14]

Regulation of Apoptosis

Excessive apoptosis of cardiomyocytes and endothelial cells contributes significantly to cardiac injury. This compound exerts potent anti-apoptotic effects by modulating several critical survival and death pathways.

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a central pro-survival signaling cascade. This compound activates this pathway, leading to the phosphorylation and activation of AKT.[10][15] Activated AKT then influences downstream targets to inhibit apoptosis and promote cell survival.[10][11] For instance, it can phosphorylate and inactivate pro-apoptotic proteins like FOXO3a.[11][15]

-

cGAS-STING Pathway: this compound has been shown to inhibit the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[1][16] Activation of this pathway can induce apoptosis; therefore, its inhibition by this compound represents a key cardioprotective mechanism, which subsequently modulates the pro-apoptotic Bcl-2/Bax/Caspase-3 signaling cascade.[1][11][16][17]

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway is another pro-survival pathway. This compound treatment promotes the activation of JAK2/STAT3 signaling, which leads to the increased expression of anti-apoptotic proteins like Bcl-2 and a decrease in pro-apoptotic proteins like Bax and caspase-3.[11][18][19][20]

References

- 1. This compound ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound protects against diabetic cardiomyopathy via inhibiting oxidative stress and inflammatory response in mice - Xu - Annals of Palliative Medicine [apm.amegroups.org]

- 3. Clinical benefits and pharmacology of this compound: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. directcm.com [directcm.com]

- 5. This compound: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic and pharmacokinetic studies of this compound in rat plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absorption and disposition of this compound in rats: a pharmacokinetic explanation for the high exposure of its isomeric metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Effects of this compound on the mechanism of cardiovascular diseases: a review [frontiersin.org]

- 12. Frontiers | this compound ameliorates ischemia/reperfusion-mediated endothelial dysfunction by upregulating cathepsin D expression to rescue autophagy-lysosomal function [frontiersin.org]

- 13. This compound ameliorates ischemia/reperfusion-mediated endothelial dysfunction by upregulating cathepsin D expression to rescue autophagy-lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound ameliorates ischemia/reperfusion-mediated endothelial dysfunction by upregulating cathepsin D expression to rescue autophagy-lysosomal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound exerts protective effects against atherosclerosis in rats by regulating the Hippo-FOXO3A and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Current advances on the therapeutic potential of this compound: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. This compound protects cardiomyocyte ischemia-reperfusion injury by reducing apoptosis and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Scutellarin's role in regulating apoptosis

An In-depth Technical Guide to Scutellarin's Role in Regulating Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a flavonoid glycoside derived from the traditional Chinese herb Erigeron breviscapus, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective effects. Emerging evidence robustly demonstrates its capacity to modulate apoptosis, the programmed cell death essential for tissue homeostasis. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound regulates apoptosis. It details the key signaling pathways involved, summarizes quantitative data from pivotal studies, outlines common experimental protocols, and visualizes complex interactions to support further research and drug development in oncology, neurology, and inflammatory diseases.

Core Mechanisms of this compound-Mediated Apoptosis

This compound's influence on apoptosis is multifaceted, primarily involving the regulation of the intrinsic (mitochondrial) pathway. It recalibrates the delicate balance between pro-apoptotic and anti-apoptotic proteins, ultimately controlling the activation of the caspase cascade.

-

Modulation of the Bcl-2 Protein Family : A consistent finding across numerous studies is this compound's ability to alter the expression of Bcl-2 family proteins. It typically upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax[1][2][3]. This action increases the Bcl-2/Bax ratio, which stabilizes the mitochondrial outer membrane, preventing the release of cytochrome c and subsequent apoptosome formation.

-

Regulation of Caspase Activation : Caspases are the executioners of apoptosis. This compound has been shown to inhibit the activation of key caspases. It significantly reduces the levels of cleaved caspase-3, the primary executioner caspase, thereby preventing the cleavage of critical cellular substrates like PARP[1][3][4][5]. It also impacts initiator caspases, such as caspase-9, and in some contexts, sensitizes cancer cells to apoptosis by enhancing caspase-6 activation[5][6].

-

Attenuation of Oxidative Stress : Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a potent trigger of apoptosis[7][8]. This compound effectively mitigates oxidative stress by reducing intracellular ROS and malondialdehyde (MDA) levels, a marker of lipid peroxidation[7][9][10]. This antioxidant activity prevents damage to cellular components like DNA and mitochondria, thus inhibiting the initiation of apoptosis[7][8][9].

Key Signaling Pathways Modulated by this compound

This compound's regulatory effects on apoptotic proteins are orchestrated through its modulation of several critical upstream signaling pathways.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central pro-survival signaling cascade. This compound's anti-apoptotic and neuroprotective effects are frequently attributed to its ability to activate this pathway.

-

Mechanism : this compound promotes the phosphorylation of both PI3K and Akt[1][3]. Activated Akt then phosphorylates and inactivates pro-apoptotic targets while promoting the expression of anti-apoptotic proteins like Bcl-2[1][3]. In studies on ischemic stroke, this compound administration enhanced p-PI3K and p-Akt levels, leading to increased Bcl-2 and decreased Bax and cleaved caspase-3 expression[1][3]. The use of a PI3K inhibitor, LY294002, was shown to abolish these protective effects, confirming the pathway's critical role[1][2][3].

MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, play dual roles in cell fate. This compound's effect on these pathways is often context-dependent.

-

ERK Pathway : In some cancer models, like non-small cell lung cancer (NSCLC), this compound activates the ERK pathway, which paradoxically leads to apoptosis and autophagy[4][11][12]. This activation can mediate a p53-dependent apoptotic response[4][13].

-

JNK and p38 Pathways : In neuroinflammatory contexts, this compound has been found to downregulate the p38 MAPK and JNK signaling cascades, contributing to its anti-inflammatory and anti-apoptotic effects[1][2].

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor in inflammatory responses that also regulates apoptosis. This compound generally exerts an inhibitory effect on this pathway. By preventing the activation of NF-κB, this compound reduces the expression of pro-inflammatory cytokines and certain anti-apoptotic proteins, which can sensitize cells to apoptosis, particularly in inflammatory or cancerous conditions[2][14].

Other Key Pathways

-

JAK2/STAT3 Pathway : this compound can inhibit microglia-mediated neuronal apoptosis by activating the JAK2/STAT3 signaling pathway, which increases Bcl-2 expression while decreasing Bax and cleaved caspase-3[15].

-

Keap1/Nrf2/ARE Pathway : By activating the Nrf2 pathway, this compound enhances the expression of antioxidant enzymes, which protects cells from oxidative stress-induced apoptosis[10][14][16].

-

HIPPO-YAP Pathway : In breast cancer cells, this compound induces apoptosis by regulating the HIPPO-YAP pathway, leading to increased phosphorylation of YAP (p-YAP) and decreased total YAP levels[17][18].

-

TGF-β1/smad2 Pathway : In A549 lung cancer cells, this compound was found to induce apoptosis via the activation of the TGF-β1/smad2/ROS/caspase-3 pathway[19][20].

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on this compound's effects on apoptosis and cell viability.

Table 1: In Vitro Effects of this compound on Cancer Cell Apoptosis & Viability

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| MCF-7 | Breast Cancer | 40-120 µM | Apoptotic rate increased from 7.8% (control) to 12.4%-23.9% | [17][21] |

| MCF-7 | Breast Cancer | Not specified | Proliferation inhibited by 40.1% (24h), 58.7% (48h), 70.6% (72h) | [17] |

| A549 | Lung Cancer | 200-600 µM | Concentration-dependent increase in apoptosis | [22] |

| A549/DDP | Cisplatin-Resistant Lung Cancer | Not specified | Increased cisplatin-induced apoptosis by >24% | [4] |

| HCT-116 | Colon Cancer | 10-100 µM | Dose-dependent reduction in cell viability and decrease in Bcl-2 expression | [23] |

| HepG2 | Liver Cancer | IC50: 0.50 µM | Potent antiproliferative activity | [24] |

| PC-3 | Prostate Cancer | IC50: 0.09 µM | Potent antiproliferative activity | [24] |

Table 2: In Vitro Effects of this compound in Neuroprotection

| Cell Model | Condition | Concentration | Effect | Reference |

| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | Not specified | Increased p-PI3K, p-AKT, Bcl-2; Decreased Bax, cleaved caspase-3 | [1][3] |